Indole-3-acetyl-DL-aspartic acid

Overview

Description

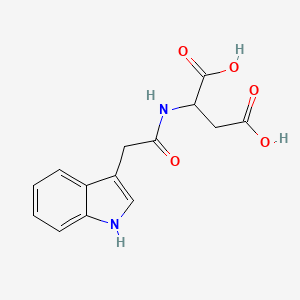

Indole-3-acetyl-DL-aspartic acid is a synthetic compound derived from indole-3-acetic acid, a naturally occurring plant hormone belonging to the auxin class. This compound is known for its role in various biological processes, particularly in plant growth and development. It is a derivative of indole, containing both an indole ring and an aspartic acid moiety, which contribute to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

Indole-3-acetyl-DL-aspartic acid, also known as N-(3-Indolylacetyl)-DL-aspartic acid or 2-[[2-(1H-indol-3-yl)acetyl]amino]butanedioic acid, is a naturally occurring auxin conjugate that regulates free indole-3-acetic acid (IAA) levels in various plant species . The primary targets of this compound are multiple receptors in the plant cells . It has been found to inhibit the activity of the type IA topoisomerase, which regulates the DNA topological state in bacteria .

Mode of Action

This compound interacts with its targets by binding with high affinity to the multiple receptors . It enters the plant cell nucleus and binds to a protein complex composed of a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3), resulting in ubiquitination of Aux/IAA proteins with increased speed .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is predominantly produced in cells of the apex (bud) and very young leaves of a plant. Plants can synthesize it by several independent biosynthetic pathways. Four of them start from tryptophan, but there is also a biosynthetic pathway independent of tryptophan . The major well-studied IAA biosynthesis pathways include the indole-3-acetamide (IAM) pathway, the indole-3-pyruvic acid (IPA) pathway, and the indole-3-acetonitrile (IAN)/indole-3-acetaldoxime (IAOx) pathway .

Pharmacokinetics

The pharmacokinetics of this compound involves the formation and hydrolysis of conjugates. Such conjugates may serve as storage for excess precursors or hormones during times of excess production and may also serve as a hormone source when IAA is needed for growth and development . .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. As an auxin, it induces cell elongation and cell division, leading to various results for plant growth and development . It also plays a role in the regulation of bacterial physiology, adaptation to stress conditions, and microbe-microbe communication .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of IAA in bacteria is regulated by IAA, IAA-precursors, and environmental factors . Moreover, the compound’s action can be influenced by the presence of other bioactive aromatic compounds containing the indole nucleus .

Biochemical Analysis

Biochemical Properties

Indole-3-acetyl-DL-aspartic acid is involved in the biosynthesis of Indole-3-acetic acid (IAA), a plant hormone produced by the degradation of tryptophan in higher plants . It interacts with a specific enzyme, indole-3-acetic acid: L-aspartic acid ligase (IAA-Asp synthetase), which catalyzes the ATP-dependent conjugation of IAA and amino acids .

Cellular Effects

The effects of this compound on cells are primarily related to its role in auxin homeostasis. By participating in the synthesis of IAA, it influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with IAA-Asp synthetase. This enzyme catalyzes the conjugation of IAA and amino acids, a process that is crucial for maintaining auxin homeostasis in plant cells .

Temporal Effects in Laboratory Settings

It is known that the compound plays a role in the long-term maintenance of auxin homeostasis .

Metabolic Pathways

This compound is involved in the metabolic pathway of IAA biosynthesis. It interacts with the enzyme IAA-Asp synthetase in this process .

Subcellular Localization

The subcellular localization of this compound is not well defined. Given its role in IAA biosynthesis, it is likely to be found in areas of the cell where this process occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indole-3-acetyl-DL-aspartic acid typically involves the reaction of indole-3-acetic acid with DL-aspartic acid. One common method is the Fischer indolisation–N-alkylation sequence, which is a one-pot, three-component protocol. This method is rapid, operationally straightforward, and generally high yielding. It involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield, purity, and cost-effectiveness. The use of microwave irradiation and transition-metal-free conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Indole-3-acetyl-DL-aspartic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution Reagents: Halides, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Indole-3-acetyl-DL-aspartic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its role in plant growth and development, particularly in auxin-related processes.

Industry: Utilized in the production of agricultural chemicals and plant growth regulators.

Comparison with Similar Compounds

Similar Compounds

Indole-3-acetic acid (IAA): The most common naturally occurring auxin in plants.

Indole-3-butyric acid (IBA): Another auxin used in plant propagation.

N-(3-Indolylacetyl)-L-alanine: A similar compound with applications in metabolomics and cancer research.

Uniqueness

Indole-3-acetyl-DL-aspartic acid is unique due to its specific structure, which combines the indole ring with an aspartic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name |

2-[[2-(1H-indol-3-yl)acetyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5/c17-12(16-11(14(20)21)6-13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6H2,(H,16,17)(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFNMNRKDDAKRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405294 | |

| Record name | N-(3-Indolylacetyl)-DL-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-N-(1H-Indol-3-ylacetyl)aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

32449-99-3, 2456-73-7 | |

| Record name | N-(3-Indolylacetyl)-DL-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-N-(1H-Indol-3-ylacetyl)aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

164.5 °C | |

| Record name | L-N-(1H-Indol-3-ylacetyl)aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of N-(3-Indolylacetyl)-DL-aspartic acid in winemaking?

A1: N-(3-Indolylacetyl)-DL-aspartic acid is a potential precursor to 2-aminoacetophenone (2AA), a compound responsible for the "atypical aging defect" (UTA) in white wines. UTA manifests as unpleasant aromas described as mothball, wet mop, or soapy. This compound originates from the grape berry itself. Research has shown that the distribution of N-(3-Indolylacetyl)-DL-aspartic acid, along with other 2AA precursors, varies significantly among grape varieties and within different berry tissues. [] Notably, a large portion of these precursors resides in the seeds and skin, and pressing significantly impacts their extraction into the juice. [] This suggests that managing pressing parameters could be crucial in controlling the potential development of UTA during winemaking.

Q2: How can we analyze the levels of N-(3-Indolylacetyl)-DL-aspartic acid and other related compounds in grape berries?

A2: Researchers have developed a highly sensitive method using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) to quantify N-(3-Indolylacetyl)-DL-aspartic acid and other 2AA precursors in grape berries. [] This method incorporates a solid-phase extraction-online system for pre-concentration and purification, enabling the detection of these compounds at very low concentrations (0.25-2 µg/L). This analytical advancement allows for a detailed investigation into the varietal and tissue-specific distribution of these compounds, informing viticultural and enological practices aimed at mitigating UTA development in wines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 5-amino-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate](/img/structure/B1587459.png)